molecular formula C17H13NS B14238451 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene CAS No. 464894-68-6

1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene

Cat. No.: B14238451
CAS No.: 464894-68-6
M. Wt: 263.4 g/mol
InChI Key: GAOADWDYBYDGNJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is an organic compound with the molecular formula C18H15NS It is a derivative of benzene, characterized by the presence of an ethyl group, an ethynyl group, and an isothiocyanate group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation. Reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

    Nucleophilic Addition: Reagents include primary amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base, such as triethylamine (TEA), under mild conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.

    Nucleophilic Addition: Products include thiourea, carbamate, and thiocarbamate derivatives.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene involves its interaction with cellular proteins and nucleic acids. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modification of their structure and function. This can result in the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is unique due to the presence of both the ethyl and isothiocyanate groups, which confer distinct chemical and biological properties

Properties

CAS No.

464894-68-6

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

1-ethyl-4-[2-(4-isothiocyanatophenyl)ethynyl]benzene

InChI

InChI=1S/C17H13NS/c1-2-14-3-5-15(6-4-14)7-8-16-9-11-17(12-10-16)18-13-19/h3-6,9-12H,2H2,1H3

InChI Key

GAOADWDYBYDGNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S

Origin of Product

United States

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